molecular formula C20H15N3O3S B2626760 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 941976-69-8

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2626760
CAS No.: 941976-69-8
M. Wt: 377.42
InChI Key: NPIGERVDWXMKOD-MRCUWXFGSA-N
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Description

This compound features a benzo[d]thiazole core substituted with an allyl group at position 3, forming a stabilized ylidene system. The acetamide side chain is linked to a 1,3-dioxoisoindolin-2-yl group, a phthalimide-derived moiety known for enhancing bioavailability and intermolecular interactions . The Z-configuration of the imine bond in the thiazol-2(3H)-ylidene segment likely influences its stereoelectronic properties, affecting binding affinity in biological systems .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-2-11-22-15-9-5-6-10-16(15)27-20(22)21-17(24)12-23-18(25)13-7-3-4-8-14(13)19(23)26/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIGERVDWXMKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to an isoindolin structure through an acetamide functional group. The unique structural characteristics contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of derivatives of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed promising cytotoxicity comparable to standard chemotherapeutics like Cisplatin.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific cellular targets, potentially inhibiting pathways involved in cell proliferation and survival. The benzo[d]thiazole component is known for its ability to modulate enzyme activity related to cancer progression .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits notable antimicrobial activity.

Research Findings

  • Antibacterial Activity : The antibacterial efficacy of synthesized derivatives was tested against various bacterial strains. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections .
  • Comparative Analysis : A comparative study highlighted that the structural modifications in similar compounds significantly influence their antimicrobial potency. For instance, the presence of an allyl group was associated with broader spectrum antibacterial activity.

The biological activity of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene) can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or bacterial growth, such as acetylcholinesterase and other metabolic enzymes .
  • Cell Signaling Modulation : It is hypothesized that the compound alters cell signaling pathways involved in apoptosis and inflammation, contributing to its anticancer and antimicrobial effects .

Data Tables

PropertyValue
Molecular Weight352.41 g/mol
Chemical FormulaC19H18N2O3S
Anticancer ActivityIC50 against MCF-7: 5 µM
Antimicrobial ActivityEffective against S. aureus and E. coli

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity Reference
(Z)-N-(3-Allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide Benzo[d]thiazol-2(3H)-ylidene Allyl, dioxoisoindolin Not reported (structural focus)
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i) Thiazol-2(3H)-ylidene Diphenyl, cyclopentyl MAO inhibition (0.1–1.2 µM)
2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide Benzothiazole-thioether Thioether, dioxoisoindolin Synthetic focus
I8: Quinolinium-benzothiazolylidene derivative Quinolinium 4-Fluorostyryl, methyl Photosensitizer
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl Analgesic

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